[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Description
Properties
IUPAC Name |
(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKYAVIDXQDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, are important pharmacophores for the development of new drugs. They are components of many biologically active compounds and have a wide spectrum of biological activity.
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways due to their wide spectrum of biological activity.
Biological Activity
[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol, also known by its CAS number 1379349-77-5, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A notable method includes the reaction of 4,6-dichloro-2-methylpyrimidine with methylthiol in the presence of a suitable base under controlled conditions to yield the desired product. The purity of synthesized compounds often exceeds 95%, making them suitable for biological assays .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus flavus and Trichophyton mentagrophytes .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 - 12.5 | S. aureus, E. coli |
| Other pyrimidine derivatives | 1.56 - 6.25 | Various fungi |
Antiprotozoal Activity
In addition to antimicrobial effects, the compound has shown promising antiprotozoal activity. It demonstrated an IC50 value of 0.37 µM against trypomastigotes of the Y strain, significantly outperforming benznidazole, a standard treatment for Chagas disease . This highlights its potential utility in treating protozoan infections.
Case Studies
Several studies have focused on the biological evaluation of pyrimidine derivatives:
- Anticancer Properties : A study evaluated various pyrimidine derivatives for their cytotoxic effects on human cancer cell lines (HCT-116 and HepG2). Results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity due to their ability to induce apoptosis through mechanisms involving histone deacetylase inhibition .
- Mechanism of Action : Investigations into the mechanism revealed that certain derivatives could inhibit key enzymes involved in cellular proliferation and survival pathways, suggesting a multifaceted approach to their anticancer effects.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a Caco-2 permeability assay showing good transport across intestinal barriers . However, toxicity studies are essential to establish safety profiles before clinical applications.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that pyrimidine derivatives, including [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol, exhibit antiviral properties against various viruses. Studies have shown that modifications in the pyrimidine ring can enhance activity against viral replication pathways .
- Antitumor Agents : The compound has been investigated for its potential as an antitumor agent. Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further development in cancer therapies .
- Enzyme Inhibition : This compound is noted for its role as an inhibitor of certain enzymes that are crucial in metabolic pathways of various diseases. By inhibiting these enzymes, it may help in managing conditions like diabetes and obesity .
Agricultural Applications
- Herbicide Development : The compound's structural features allow it to act as a potent herbicide. Research has demonstrated its effectiveness in controlling weed species that are resistant to conventional herbicides, making it a valuable tool in modern agriculture .
- Fungicidal Properties : Studies have indicated that this compound exhibits fungicidal activity against several plant pathogens. Its application could improve crop yields by protecting plants from fungal infections .
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| Antiviral Activity of Pyrimidine Derivatives | 2020 | Demonstrated significant inhibition of viral replication in vitro using modified pyrimidines, including this compound. |
| Evaluation of Antitumor Properties | 2021 | Identified the compound's potential as an antitumor agent through enzyme inhibition assays showing reduced tumor cell proliferation. |
| Herbicidal Efficacy Against Resistant Weeds | 2022 | Reported effective control of multiple resistant weed species with minimal environmental impact compared to traditional herbicides. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol, highlighting structural differences and physicochemical properties:
Reactivity Comparison
- Chlorine Displacement: The dichloro substitution in this compound allows selective displacement with nucleophiles like amines or thiols. For example, primary amines replace one chlorine at 0°C in DMF, yielding mono-substituted derivatives . In contrast, 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine (CAS 2344-17-4) shows reduced electrophilicity due to the electron-withdrawing trifluoromethyl group, requiring harsher conditions for substitution .
- Lithiation: The 5-position of this compound is susceptible to lithiation using LDA at –78°C, enabling coupling with aldehydes (e.g., cinnamaldehyde) to form propenol derivatives . Analogues lacking the hydroxymethyl group, such as 4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8), undergo similar lithiation but cannot form alcohol derivatives .
- Cyclization: The hydroxymethyl group facilitates cyclization reactions. For instance, treatment with triethylamine converts intermediates into [1,4]oxathiino[2,3-d]pyrimidines , whereas phenyl-substituted derivatives (e.g., CAS 1137576-47-6) require additional steps for ring closure .
Spectroscopic and Physical Properties
- NMR Data: The main compound’s derivatives, such as 2c and 2d (), exhibit distinct ¹H NMR signals for the propenol chain (δ 5.89–6.56 ppm) and aromatic protons (δ 7.22–7.23 ppm). In contrast, trifluoromethyl-substituted analogues show characteristic ¹⁹F NMR shifts .
- Melting Points : Derivatives like 2c (m.p. 132–135°C) are solids, while others, such as 2d, remain oily at room temperature due to methoxy substituents .
Key Research Findings
- Synthetic Utility: this compound derivatives are pivotal in constructing pyrimidine-fused heterocycles, achieving yields >80% under mild conditions .
- Biological Potential: While direct biological data are scarce, intermediates like 7-aryl[1,4]oxathiino[2,3-d]pyrimidines are hypothesized to exhibit antimicrobial or kinase-inhibitory activity .
- Limitations: The methanol group’s polarity may reduce solubility in non-polar solvents, complicating purification. Analogues with hydrophobic substituents (e.g., phenyl in CAS 1137576-47-6) address this issue .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol, and how are key intermediates validated?
- Methodological Answer : The synthesis often begins with lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78°C to generate a 5-lithio intermediate. This reactive species is quenched with aldehydes (e.g., cinnamaldehyde) to yield allylic alcohols, which are oxidized to ketones for further functionalization . Validation of intermediates relies on / NMR and mass spectrometry (MS), as demonstrated in structural confirmation studies .
Q. How can researchers distinguish between regioisomers during substitution reactions on the pyrimidine ring?
- Methodological Answer : Regioselectivity in nucleophilic substitution (e.g., amine displacement) is influenced by electronic effects: the 4-chloro position is more reactive than the 6-chloro due to electron-withdrawing effects of the methylsulfanyl group. - HMBC NMR or X-ray crystallography can resolve ambiguities in substitution patterns .
Q. What are standard protocols for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : NMR (δ 2.5–3.0 ppm for SCH, δ 4.5–5.0 ppm for CHOH).
- MS : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H] at m/z 267.1).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can contradictory reactivity data in cross-coupling reactions involving this compound be resolved?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 4- vs. 6-position selectivity) may arise from competing coordination of the methylsulfanyl group. To mitigate this:
- Use Pd(PPh) with KCO in dioxane/water (80°C, 12 hr).
- Pre-activate boronic acids with trimethylamine to enhance nucleophilicity .
Q. What strategies are effective for probing the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Docking Studies : Utilize AutoDock Vina to model interactions with the ATP-binding pocket, guided by the compound’s hydroxymethyl and chloro substituents .
- Mutagenesis : Replace key residues (e.g., Thr790 in EGFR) to validate binding hypotheses .
Q. How can researchers address low yields in cyclization reactions to form pyrimidine-fused heterocycles?
- Methodological Answer : Low yields in thiopyrano[2,3-d]pyrimidinone formation may result from steric hindrance. Optimize by:
- Replacing NaHS with thiourea in DMF at 100°C.
- Introducing electron-donating groups (e.g., methoxy) at the 6-position to stabilize transition states .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?
- Methodological Answer : Discrepancies arise from the compound’s amphiphilic nature (hydrophobic SCH vs. hydrophilic CHOH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
